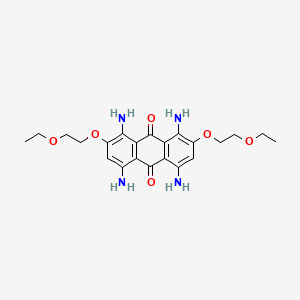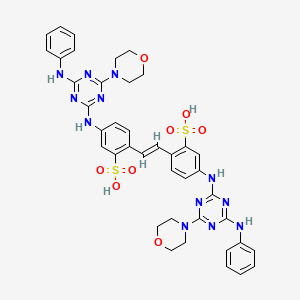
Tinopal
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tinopal is a fluorescent optical brightener, primarily used to enhance the appearance of color in various materials by absorbing ultraviolet light and re-emitting it as visible blue light. This compound is widely utilized in industries such as textiles, detergents, and plastics to impart a bright, white appearance to products. The chemical composition of this compound includes 2,5-thiophenediylbis(5-tert-butyl-1,3-benzoxazole) .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Tinopal is synthesized through a multi-step chemical process. The primary synthetic route involves the reaction of 2,5-thiophenediyl with 5-tert-butyl-1,3-benzoxazole under controlled conditions. The reaction typically requires a solvent such as chloroform or dimethyl formamide and is conducted at elevated temperatures to ensure complete reaction .
Industrial Production Methods: In industrial settings, this compound is produced in large-scale reactors where the reaction conditions are meticulously controlled to maintain product consistency and quality. The process involves the use of high-purity raw materials and solvents, followed by purification steps such as recrystallization to obtain the final product in its pure form .
Análisis De Reacciones Químicas
Types of Reactions: Tinopal undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions, leading to the formation of various oxidation products.
Reduction: Reduction reactions can modify the functional groups within this compound, altering its optical properties.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride are often used.
Substitution: Electrophilic reagents like chlorosulfonic acid can be employed under controlled conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxidized derivatives, while substitution can introduce new functional groups into the this compound structure .
Aplicaciones Científicas De Investigación
Tinopal has a wide range of applications in scientific research, including:
Chemistry: Used as a fluorescent marker in various analytical techniques.
Biology: Employed in fluorescence microscopy to stain biological samples.
Medicine: Investigated for potential use in diagnostic imaging due to its fluorescent properties.
Industry: Widely used in the textile and detergent industries to enhance the brightness of fabrics and cleaning products
Mecanismo De Acción
The mechanism by which Tinopal exerts its effects involves the absorption of ultraviolet light and the subsequent emission of visible blue lightThe molecular targets include the chromophores within the this compound molecule, which are responsible for its brightening effects .
Comparación Con Compuestos Similares
Fluorescent Brightener 28: Another optical brightener with similar applications.
Fluorescent Brightener 351: Known for its high stability and brightening effects.
Fluorescent Brightener 220: Used in various industrial applications for its excellent brightening properties
Uniqueness of Tinopal: this compound stands out due to its exceptional heat resistance, high chemical stability, and brilliant bluish whitening effects. Its compatibility with a wide range of resins and substrates makes it a versatile choice for various applications .
Propiedades
Número CAS |
32466-46-9 |
|---|---|
Fórmula molecular |
C40H40N12O8S2 |
Peso molecular |
881.0 g/mol |
Nombre IUPAC |
5-[(4-anilino-6-morpholin-4-yl-1,3,5-triazin-2-yl)amino]-2-[(E)-2-[4-[(4-anilino-6-morpholin-4-yl-1,3,5-triazin-2-yl)amino]-2-sulfophenyl]ethenyl]benzenesulfonic acid |
InChI |
InChI=1S/C40H40N12O8S2/c53-61(54,55)33-25-31(43-37-45-35(41-29-7-3-1-4-8-29)47-39(49-37)51-17-21-59-22-18-51)15-13-27(33)11-12-28-14-16-32(26-34(28)62(56,57)58)44-38-46-36(42-30-9-5-2-6-10-30)48-40(50-38)52-19-23-60-24-20-52/h1-16,25-26H,17-24H2,(H,53,54,55)(H,56,57,58)(H2,41,43,45,47,49)(H2,42,44,46,48,50)/b12-11+ |
Clave InChI |
YGUMVDWOQQJBGA-VAWYXSNFSA-N |
SMILES isomérico |
C1COCCN1C2=NC(=NC(=N2)NC3=CC(=C(C=C3)/C=C/C4=C(C=C(C=C4)NC5=NC(=NC(=N5)NC6=CC=CC=C6)N7CCOCC7)S(=O)(=O)O)S(=O)(=O)O)NC8=CC=CC=C8 |
SMILES canónico |
C1COCCN1C2=NC(=NC(=N2)NC3=CC(=C(C=C3)C=CC4=C(C=C(C=C4)NC5=NC(=NC(=N5)NC6=CC=CC=C6)N7CCOCC7)S(=O)(=O)O)S(=O)(=O)O)NC8=CC=CC=C8 |
Números CAS relacionados |
16090-02-1 (di-hydrochloride salt) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


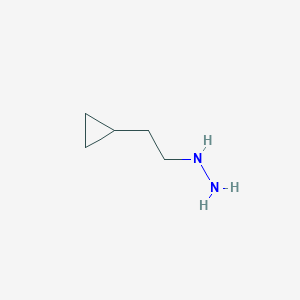
![(4-Methyl-1H-pyrrolo[2,3-b]pyridin-3-yl)methanamine](/img/structure/B13132441.png)
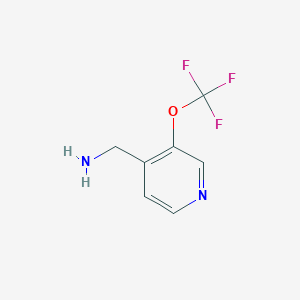

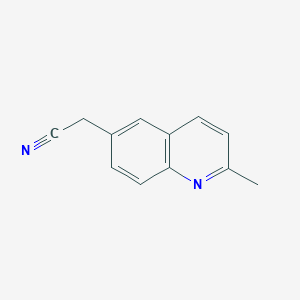
![N-Hydroxypyrazolo[1,5-a]pyridine-3-carboximidamide](/img/structure/B13132460.png)

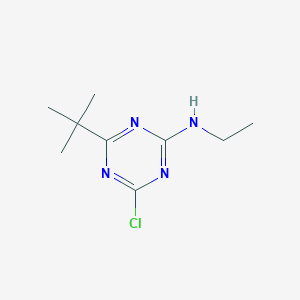
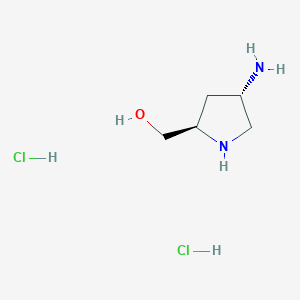
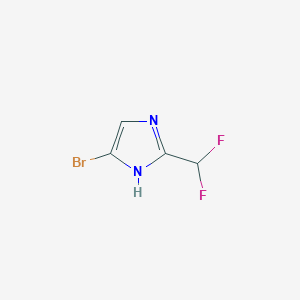
![8-Hydroxy-1-methyl-1,3,4,5-tetrahydro-2H-benzo[b]azepin-2-one](/img/structure/B13132502.png)

![Methyl2,5-diamino-1H-benzo[d]imidazole-7-carboxylate](/img/structure/B13132507.png)
